molecular formula C8H6ClNO B1582411 6-Chloro-2-methylbenzo[d]oxazole CAS No. 63816-18-2

6-Chloro-2-methylbenzo[d]oxazole

Cat. No.: B1582411
CAS No.: 63816-18-2
M. Wt: 167.59 g/mol
InChI Key: LAZJZCLGDISMLM-UHFFFAOYSA-N
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Description

6-Chloro-2-methylbenzo[d]oxazole is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the synthesis of various biologically active compounds .

Mode of Action

It is known to be involved in the synthesis of various biologically active compounds . The interaction of 6-Chloro-2-methylbenzo[d]oxazole with its targets and the resulting changes are subject to the specific biological context and the other compounds involved in the reaction.

Biochemical Pathways

Given its role as an intermediate in the synthesis of various biologically active compounds , it can be inferred that it may be involved in a wide range of biochemical pathways depending on the final compound being synthesized.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biologically active compounds that it helps synthesize . These effects could range from modulating enzyme activity to interacting with cellular receptors, among other potential actions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or enzymes, temperature, and more. For instance, its solubility is known to be low at room temperature, but it can dissolve in alcohol solvents and chlorinated hydrocarbons .

Biochemical Analysis

Biochemical Properties

6-Chloro-2-methylbenzo[d]oxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of HIV-reverse transcriptase inhibitors, indicating its potential interaction with viral enzymes . Additionally, this compound can act as a precursor in the synthesis of biologically active compounds, suggesting its involvement in multiple biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of HIV-reverse transcriptase inhibitors implies that it may impact viral replication and cellular defense mechanisms . Furthermore, this compound’s interaction with various biomolecules can lead to changes in cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, its involvement in the synthesis of HIV-reverse transcriptase inhibitors suggests that it can bind to viral enzymes and inhibit their activity . Additionally, this compound may interact with other biomolecules, altering their function and leading to various biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to changes in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can be toxic and cause adverse effects in animal models . It is essential to determine the optimal dosage to minimize toxicity while maximizing its beneficial effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the synthesis of biologically active compounds suggests that it can affect multiple metabolic pathways . Additionally, this compound’s interaction with enzymes can lead to changes in the levels of specific metabolites, further influencing cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that this compound can be efficiently transported within cells, leading to its accumulation in specific cellular compartments . This distribution is crucial for its biochemical effects and overall function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its interaction with viral enzymes suggests that it may localize to specific subcellular regions where these enzymes are active . This localization is essential for its biochemical effects and overall function.

Properties

IUPAC Name

6-chloro-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZJZCLGDISMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7070008
Record name Benzoxazole, 6-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7070008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63816-18-2
Record name 6-Chloro-2-methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63816-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 6-chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063816182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 6-chloro-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoxazole, 6-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7070008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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